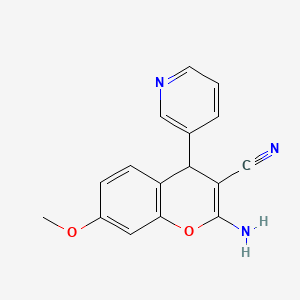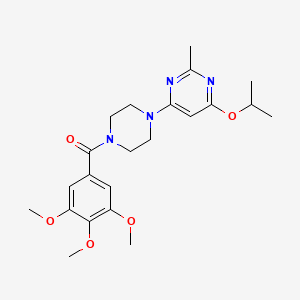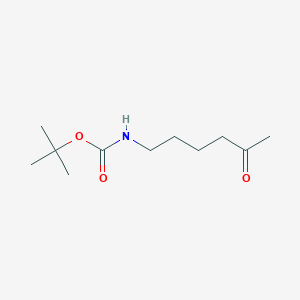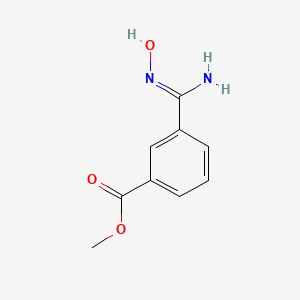
4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule. It contains several functional groups, including a triazole ring, a piperidine ring, a furan ring, and a cyclopropyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The triazole ring, the piperidine ring, and the furan ring are all heterocyclic structures, which means they contain atoms other than carbon in their rings. These heterocyclic structures often contribute to the chemical reactivity and biological activity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the triazole ring might contribute to its acidity, while the piperidine ring might contribute to its basicity .Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Synthesis of Novel Heterocyclic Hybrids : A study by Mekky and Sanad (2020) describes the synthesis of bis(pyrazole-benzofuran) hybrids with a piperazine linker, showcasing potent antibacterial and biofilm inhibition activities. The compounds were evaluated against various bacterial strains, demonstrating significant efficacy, particularly against MRSA and VRE bacterial strains. These findings highlight the potential of such heterocyclic compounds in addressing bacterial resistance and infections (Mekky & Sanad, 2020).
Utility of Cyano Acid Hydrazide in Heterocyclic Chemistry : Hussein (1998) explored the use of cyano acid hydrazide for synthesizing new 1,2,4-triazolo[1,5-a]pyridines and isoquinolines. The study presents a novel route for creating heterocyclic compounds, expanding the toolkit for developing potential therapeutic agents or research tools (Hussein, 1998).
Crystal Structure Studies of Bioactive Heterocycles : Thimmegowda et al. (2009) synthesized and analyzed the crystal structure of a novel heterocyclic compound, which is structurally related to the anti-HIV drug Nevirapine. This work emphasizes the importance of structural characterization in the development of new pharmaceuticals (Thimmegowda et al., 2009).
Applications in Drug Discovery and Biochemistry
- CCR5 Receptor-Based Mechanism of HIV Entry Inhibitors : Watson et al. (2005) investigated the mechanism of action of 873140, a potent allosteric noncompetitive antagonist of the CCR5 receptor, highlighting its potential as an HIV entry inhibitor. This research contributes to understanding how molecular interactions at the receptor level can influence therapeutic outcomes for infectious diseases (Watson et al., 2005).
Orientations Futures
The study of this compound could be an interesting area of research, given its complex structure and the potential for interesting chemical and biological properties. Future research could focus on synthesizing this compound, studying its chemical reactions, investigating its mechanism of action, and assessing its safety and hazards .
Propriétés
IUPAC Name |
4-cyclopropyl-5-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11-10-15(12(2)25-11)17(23)21-8-6-13(7-9-21)16-19-20(3)18(24)22(16)14-4-5-14/h10,13-14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFRAYRJDHEKEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)

![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)



![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)


